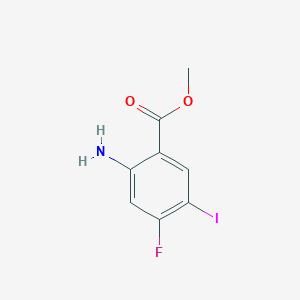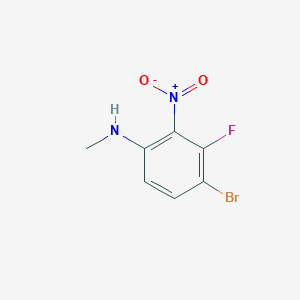![molecular formula C11H16N2O4 B1381763 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid CAS No. 1158759-28-4](/img/structure/B1381763.png)
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 240.26 . The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties could not be found in the available sources.Applications De Recherche Scientifique
Synthetic Applications and Chemical Transformations
Chemoselective Oxidation and Cyclization Reactions : The tert-butyl moiety in compounds has been studied for its role in chemoselective oxidation and cyclization reactions. For instance, CP-533,536, a compound containing a tert-butyl group, undergoes oxidation to form various metabolites, demonstrating the functional group's role in metabolic pathways and synthetic transformations (C. Prakash et al., 2008).
Synthesis of Quinoxalines : The tert-butoxycarbonyl group has been utilized in the synthesis of quinoxalines, highlighting its utility in facilitating reactions under both liquid- and solid-phase conditions, thus showcasing its applicability in complex organic syntheses (O. Attanasi et al., 2001).
Facilitating Diels-Alder Reactions : Research has shown that compounds containing tert-butyl groups can be crucial intermediates in Diels-Alder reactions, a fundamental synthetic strategy for constructing cyclic compounds (A. Padwa et al., 2003).
Tert-Butyloxycarbonylation Reagent Development : The development of novel tert-butyloxycarbonylation (Boc) reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates the continuous innovation in synthetic chemistry to improve efficiency and selectivity in protecting group strategies (Yukako Saito et al., 2006).
Pharmacological and Material Science Applications
Active Ester Intermediates in Peptide Coupling : The tert-butoxycarbonyl group's role in the synthesis of active esters for peptide coupling, highlighting its importance in the synthesis of complex biological molecules and potential pharmaceuticals (K. Mahmoud et al., 2005).
Metal-Free Organic Transformations : Investigations into metal-free conditions for the synthesis of organic compounds, such as quinoxaline-3-carbonyl compounds, underscore the push towards more sustainable and less toxic synthetic methodologies (Long-Yong Xie et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPLTDBJWRSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



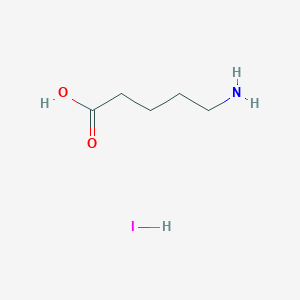
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
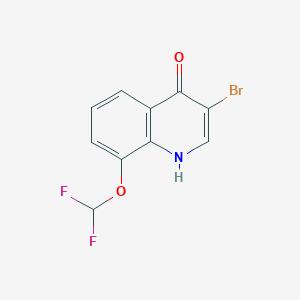
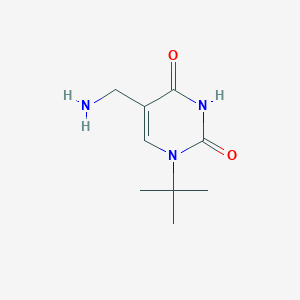
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
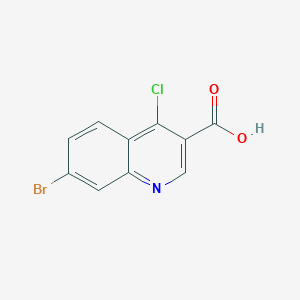
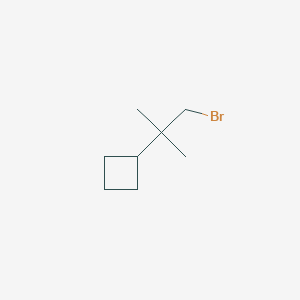
![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
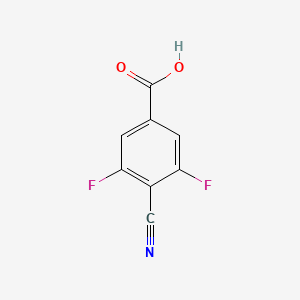
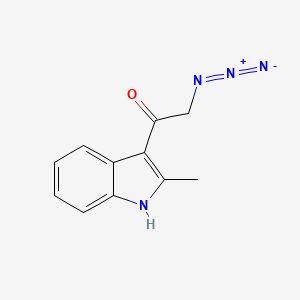
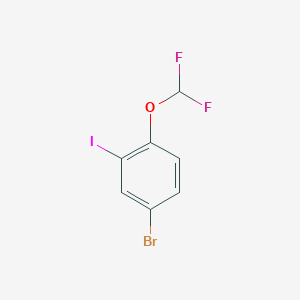
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
